molecular formula C21H20Cl2NOP B13155987 ((2-Chloroacetamido)methyl)triphenylphosphonium chloride CAS No. 142414-39-9

((2-Chloroacetamido)methyl)triphenylphosphonium chloride

Cat. No.: B13155987
CAS No.: 142414-39-9
M. Wt: 404.3 g/mol
InChI Key: RRRSKZWJJZVXPE-UHFFFAOYSA-N
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Description

((2-Chloroacetamido)methyl)triphenylphosphonium chloride is a quaternary phosphonium salt that has garnered interest in various fields of chemistry and biology This compound is characterized by the presence of a triphenylphosphonium group attached to a chloromethylacetamido moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((2-Chloroacetamido)methyl)triphenylphosphonium chloride typically involves the reaction of triphenylphosphine with chloromethyl methyl ether under controlled conditions. The reaction is carried out in an inert atmosphere, often using nitrogen gas, to prevent unwanted side reactions. The process involves the following steps:

Industrial Production Methods

On an industrial scale, the production of this compound follows a similar synthetic route but is optimized for larger quantities. The reaction conditions are carefully controlled to ensure high yield and purity. The use of large-scale reactors and efficient filtration systems allows for the production of the compound on a kilogram scale .

Chemical Reactions Analysis

Types of Reactions

((2-Chloroacetamido)methyl)triphenylphosphonium chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of ((2-Chloroacetamido)methyl)triphenylphosphonium chloride involves its interaction with molecular targets through its phosphonium group. In biological systems, it can interact with cellular membranes and proteins, affecting their function. The compound’s ability to form stable intermediates in chemical reactions makes it a valuable tool in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

    Methyltriphenylphosphonium Chloride: Similar in structure but lacks the chloromethylacetamido group.

    (Methoxymethyl)triphenylphosphonium Chloride: Another Wittig reagent with a methoxymethyl group instead of a chloromethylacetamido group.

Uniqueness

((2-Chloroacetamido)methyl)triphenylphosphonium chloride is unique due to its specific functional groups, which provide distinct reactivity and applications in organic synthesis and medicinal chemistry. Its ability to participate in both nucleophilic substitution and Wittig reactions makes it a versatile reagent in chemical research .

Properties

CAS No.

142414-39-9

Molecular Formula

C21H20Cl2NOP

Molecular Weight

404.3 g/mol

IUPAC Name

[(2-chloroacetyl)amino]methyl-triphenylphosphanium;chloride

InChI

InChI=1S/C21H19ClNOP.ClH/c22-16-21(24)23-17-25(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20;/h1-15H,16-17H2;1H

InChI Key

RRRSKZWJJZVXPE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[P+](CNC(=O)CCl)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-]

Origin of Product

United States

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